N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANAMAZHLMGPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
Mechanistic Notes :
-
Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution.
Substitution at the Methoxy Group
The methoxy group at position 3 can undergo nucleophilic substitution or demethylation.
Key Observations :
-
Boron tribromide selectively cleaves the methyl ether without affecting the amide bond .
-
Mitsunobu reactions enable introduction of diverse aryl/alkyl groups at position 3 .
Oxidation and Reduction Reactions
The bicyclic core and substituents participate in redox transformations.
Limitations :
-
LiAlH₄ reduces the amide to a tertiary amine but may require excess reagent due to steric hindrance.
Ring Modification and Functionalization
The azabicyclo[3.2.1]octane scaffold undergoes ring-opening or hydrogenation under specific conditions.
Critical Insights :
-
Hydrogenation preserves the bicyclic structure but reduces double bonds if present .
-
Strong acids like HBr cleave the azabicyclo ring, yielding linear products .
Cross-Coupling Reactions
The diphenylmethyl group participates in Suzuki-Miyaura couplings for biaryl synthesis.
| Reagents | Catalyst | Conditions | Products | References |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C, 18h | Triaryl-substituted analog |
Efficiency :
Scientific Research Applications
N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The following table compares structural features, physicochemical properties, and reported activities of the target compound with key analogues:
Key Observations
Substituent Impact on Lipophilicity :
- The diphenylmethyl group in the target compound increases lipophilicity compared to trifluoromethylphenyl or pyridinylsulfonyl analogues. This may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Methoxy groups (as in the target) improve aqueous solubility relative to sulfonyl or trifluoromethyl substituents .
Biological Activity Trends :
- The 3-phenylsulfonyl-trifluoromethylphenyl analogue (ELOVL6 inhibitor) demonstrates how electron-withdrawing substituents can modulate enzyme interaction .
- Triarylmethane derivatives (e.g., T122) lack the tropane core but share diphenylmethyl motifs, suggesting divergent pharmacological pathways .
Synthetic Accessibility :
- Compounds like T122 and T123 () are synthesized via chlorination and nucleophilic substitution, whereas azabicyclo derivatives often require multistep routes involving tropane intermediates .
Biological Activity
N-(diphenylmethyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the class of bicyclic amines, specifically the azabicyclo[3.2.1]octane derivatives. This compound has garnered attention due to its potential biological activities, particularly in relation to neurotransmitter transporters and receptor interactions.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a bicyclic framework that is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 324.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Neurotransmitter Transporter Interaction
Research indicates that derivatives of the azabicyclo[3.2.1]octane structure exhibit significant activity at various monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). A study highlighted that certain derivatives demonstrate high selectivity and potency, particularly at DAT, which is crucial for the treatment of disorders such as depression and ADHD.
- Key Findings:
- The compound exhibits a high binding affinity for DAT with a K(i) value in the nanomolar range, indicating strong inhibitory potential.
- Selectivity ratios between SERT and DAT suggest potential for reduced side effects compared to non-selective agents.
Case Studies
-
Dopamine Transporter Affinity:
A study by explored various azabicyclo[3.2.1]octane derivatives, finding that specific substitutions significantly enhance DAT affinity. For instance, a derivative with an 8-cyclopropylmethyl group showed a K(i) of 4.0 nM at DAT, while maintaining a lower affinity for SERT. -
Behavioral Studies:
In vivo studies have demonstrated that compounds similar to this compound can influence locomotor activity in animal models, suggesting dopaminergic modulation which is relevant for treating psychostimulant-related disorders.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound class is essential for optimizing biological activity:
- Substituents: The presence of bulky groups like diphenylmethyl enhances binding affinity due to increased hydrophobic interactions.
- Positioning: The location of methoxy and carboxamide groups plays a crucial role in modulating receptor interaction profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
